molecular formula C8H10ClNO B12568547 5-Chloro-2-(ethylamino)phenol CAS No. 193958-71-3

5-Chloro-2-(ethylamino)phenol

Cat. No.: B12568547
CAS No.: 193958-71-3
M. Wt: 171.62 g/mol
InChI Key: QABHYOIAINXVGQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylamino)phenol is a phenolic compound supplied for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. As a derivative of aminophenol featuring both chloro and ethylamino substituents, this compound is of significant interest in synthetic organic chemistry. It serves as a potential versatile building block for the synthesis of more complex molecules. Its structure suggests potential use in the development of compounds with specialized properties, similar to how other chloro- and amino-substituted phenols are utilized in creating substances ranging from agrochemicals to pharmaceutical intermediates . Researchers can investigate its properties and reactivity to develop novel chemical entities. The mechanism of action for 5-Chloro-2-(ethylamino)phenol is dependent on the specific research context. The phenolic hydroxyl group and the ethylamino side chain are key functional groups that may facilitate interactions with various biological or chemical targets. The chlorine atom can influence the compound's electronic properties and bioavailability, which is a common feature in many bioactive molecules . Further investigation is required to fully elucidate its specific applications and mechanisms.

Properties

CAS No.

193958-71-3

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-chloro-2-(ethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3

InChI Key

QABHYOIAINXVGQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with ethylamine under reducing conditions to replace the nitro group with an ethylamino group . The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas or a metal catalyst.

Industrial Production Methods: Industrial production of 5-Chloro-2-(ethylamino)phenol may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Halogens (e.g., bromine, iodine), Lewis acids (e.g., aluminum chloride).

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

Chemistry: 5-Chloro-2-(ethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and resins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triclosan [5-Chloro-2-(2,4-dichlorophenoxy)phenol]

  • Structure: Triclosan replaces the ethylamino group in 5-Chloro-2-(ethylamino)phenol with a dichlorophenoxy ether moiety.
  • Applications : Widely used as a broad-spectrum antimicrobial agent in personal care products (e.g., soaps, toothpaste) and textiles .
  • Mechanism: Inhibits bacterial enoyl-acyl carrier protein reductase (FabI), disrupting fatty acid synthesis .
  • Toxicity : Linked to endocrine disruption (e.g., thyroid hormone interference), bioaccumulation, and environmental persistence due to its polychlorinated structure .
Key Differences from 5-Chloro-2-(ethylamino)phenol:
  • The ethylamino group in 5-Chloro-2-(ethylamino)phenol may enhance water solubility compared to triclosan’s hydrophobic dichlorophenoxy group.

5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol (2,2'-Methylene Bis(5-chlorophenol))

  • Structure : Features a methylene bridge linking two 5-chloro-2-hydroxyphenyl groups.
  • Applications : Used as a disinfectant and preservative in industrial settings .
Key Differences:
  • The methylene bridge increases molecular weight and rigidity, reducing volatility compared to 5-Chloro-2-(ethylamino)phenol.
  • Lacks the ethylamino group, which may alter metabolic pathways and biodegradability.

5-(Ethylamino)-4-methyl-2-nitrosophenol Hydrochloride

  • Structure: Contains an ethylamino group at the 5-position and a nitroso (-NO) group at the 2-position.
  • Applications: Intermediate in synthesizing benzo[a]phenoxazinium chloride dyes for near-infrared fluorescence imaging .
  • Reactivity : The nitroso group enhances electrophilicity, enabling conjugation with biomolecules.
Key Differences:
  • The nitroso group introduces redox activity absent in 5-Chloro-2-(ethylamino)phenol.
  • Potential photostability issues due to the nitroso moiety.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Key Applications Toxicity Concerns
5-Chloro-2-(ethylamino)phenol -Cl (5), -NHCH₂CH₃ (2) C₈H₁₀ClNO Understudied (potential antimicrobial) Limited data
Triclosan -Cl (5), -O-C₆H₃Cl₂ (2) C₁₂H₇Cl₃O₂ Antimicrobial agent Endocrine disruption
2,2'-Methylene Bis(5-chlorophenol) -Cl (5), -CH₂-C₆H₃ClOH (2) C₁₃H₁₀Cl₂O₂ Disinfectant Suspected bioaccumulation
5-(Ethylamino)-4-methyl-2-nitrosophenol -NHCH₂CH₃ (5), -NO (2), -CH₃ (4) C₉H₁₃N₂O₂ Fluorescent dye precursor Reactive nitroso group

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